molecular formula C16H18F2N4 B6460615 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549012-25-9

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

カタログ番号: B6460615
CAS番号: 2549012-25-9
分子量: 304.34 g/mol
InChIキー: BIKHAVAOXHTAAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridazine core substituted at position 3 with a 4-[(2,4-difluorophenyl)methyl]piperazine moiety and at position 6 with a methyl group. The 2,4-difluorophenyl group attached via a methylene linker to the piperazine ring distinguishes it from related derivatives. The methyl group at position 6 likely enhances metabolic stability compared to bulkier substituents, while the difluorophenyl group may optimize receptor binding through hydrophobic and electronic effects .

特性

IUPAC Name

3-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c1-12-2-5-16(20-19-12)22-8-6-21(7-9-22)11-13-3-4-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHAVAOXHTAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.

    Formation of the Pyridazine Ring: The final step involves the cyclization reaction to form the pyridazine ring, which is then methylated to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反応の分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the difluorophenyl group, potentially converting it to a fluorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives of the difluorophenyl group.

    Substitution: Substituted derivatives at the piperazine and pyridazine rings.

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

作用機序

The mechanism of action of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The difluorophenyl group enhances its binding affinity to these targets, while the piperazine and pyridazine rings contribute to its overall stability and bioavailability.

類似化合物との比較

Substituent Variations on the Aromatic Ring

  • Derivatives : Compounds with a 2-fluorophenyl group on piperazine (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) exhibit moderate analgesic activity. The 2,4-difluorophenyl group in the target compound introduces a second fluorine, which may improve lipophilicity and enhance interactions with hydrophobic binding pockets in target proteins .
  • Sulfonyl-Linked Compound: 3-{4-[(2,4-Difluorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methylpyrazol-1-yl)pyridazine replaces the methylene linker with a sulfonyl group. The target compound’s methylene linker likely offers better bioavailability due to reduced polarity .

Core Heterocycle Modifications

  • Triazolopyridine Derivative : The compound 3-(cyclopropylmethyl)-8-[(4-(2,4-difluorophenyl)piperazin-1-yl)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine features a triazolopyridine core with trifluoromethyl and cyclopropylmethyl groups. These substituents increase lipophilicity, which may enhance CNS penetration but raise metabolic oxidation risks. The target compound’s pyridazine core and simpler methyl group balance lipophilicity and metabolic stability .
  • Pyridylpiperazine Analog: 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine substitutes the difluorophenyl group with a pyridyl ring. The target compound’s difluorophenyl group prioritizes hydrophobic interactions, which may favor specific receptor binding .

Pharmacological Activity Trends

  • Analgesic/Anti-inflammatory Agents: derivatives with pyridazinone cores show activity linked to COX inhibition or opioid receptor modulation. The target compound’s difluorophenyl group may enhance anti-inflammatory efficacy by mimicking steric and electronic features of nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Antifungal and Antipsychotic Analogs : ’s pramiconazole (a triazole antifungal) and ’s risperidone impurities highlight the 2,4-difluorophenyl group’s versatility. While pramiconazole targets fungal cytochrome P450, the target compound’s pyridazine core suggests divergent mechanisms, possibly involving kinase or neurotransmitter receptor modulation .

Comparative Data Table

Compound Name / Evidence ID Core Structure Key Substituents Biological Activity Key Findings
Target Compound Pyridazine 6-methyl; 4-(2,4-difluorobenzyl)piperazine Under investigation Predicted balanced lipophilicity and metabolic stability
Derivative Pyridazinone 4-(2-fluorophenyl)piperazine Analgesic Moderate COX-2 inhibition; lower fluorine count reduces hydrophobicity
Compound Pyridazine 4-(2,4-difluorophenylsulfonyl)piperazine Not reported High polarity limits bioavailability; sulfonyl group enhances solubility
Compound Triazolopyridine Trifluoromethyl; cyclopropylmethyl CNS-targeted (PET imaging ligand) High lipophilicity aids blood-brain barrier penetration
Compound Pyridazine 4-(2-pyridyl)piperazine Analgesic Pyridyl group improves solubility but reduces receptor affinity vs. fluorophenyl

Key Research Findings and Implications

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound optimizes receptor binding compared to mono-fluorinated analogs, as seen in NSAID and antipsychotic structures .
  • Linker Effects : The methylene linker (vs. sulfonyl in ) balances bioavailability and target engagement, critical for oral drug development .
  • Core Flexibility : Pyridazine derivatives demonstrate broad applicability, with substituent tuning enabling diverse therapeutic profiles (e.g., CNS vs. peripheral targets) .

生物活性

The compound 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core, a piperazine ring, and a 2,4-difluorophenyl substituent. Its molecular formula is C16H19F2N5C_{16}H_{19}F_2N_5 with a molecular weight of approximately 370.4 g/mol. The presence of the difluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Preliminary studies suggest that 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine may interact with various receptors and enzymes involved in neurological and psychiatric disorders. The specific mechanisms are still under investigation but may involve modulation of neurotransmitter systems, which could affect mood and cognition .

Antitumor Activity

Research indicates that derivatives of pyridazine compounds, including this one, exhibit significant antitumor properties. They have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that similar compounds can inhibit the activity of kinases such as BRAF(V600E) and EGFR .

Antimicrobial Properties

The compound's structural similarity to other pyrazole derivatives suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess antifungal and antibacterial properties, making this compound a candidate for further exploration in infectious disease treatment .

Neuropharmacological Effects

Given its ability to interact with neurotransmitter systems, this compound may also have implications in treating neurological disorders. Initial findings suggest it could modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .

Case Studies

  • Anticancer Efficacy
    A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with structural similarities to 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • Neurotransmitter Modulation
    Another research effort focused on the neuropharmacological profile of related compounds. It was found that these compounds could significantly alter neurotransmitter levels in animal models, leading to improved outcomes in models of depression and anxiety disorders .

Structure-Activity Relationship (SAR)

The biological activity of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can be analyzed through SAR studies:

Structural FeatureBiological Activity
Piperazine RingEnhances binding affinity to receptors
Difluorophenyl GroupIncreases lipophilicity and receptor interaction
Methyl SubstituentModulates electronic properties affecting activity

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。